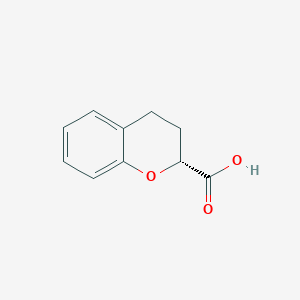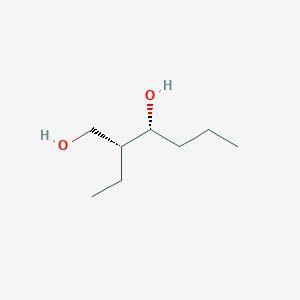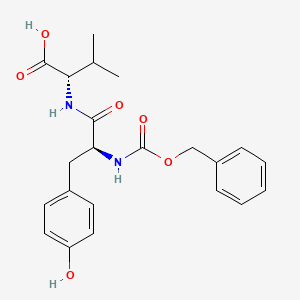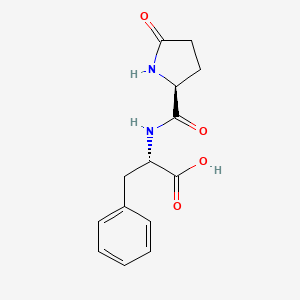
Pyr-phe-OH
描述
作用机制
Target of Action
Pyr-phe-OH, also known as Iberiotoxin, is a 37-amino acid peptide derived from the Eastern Indian red scorpion Hottentotta tamulus . It primarily targets the large-conductance calcium-activated potassium channels (maxiK or BK channels) on the outer face of cells . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes including nerve signal transmission and muscle contraction .
Mode of Action
Iberiotoxin binds to the BK channels with high affinity . It selectively inhibits the current by decreasing both the probability of opening and the open time of the channel . This interaction alters the normal functioning of the channels, thereby affecting the physiological processes that rely on them.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of potassium ion flow across the cell membrane. By inhibiting the BK channels, this compound disrupts the normal potassium ion balance within the cell. This can have downstream effects on various physiological processes, including nerve signal transmission and muscle contraction .
Pharmacokinetics
It may be metabolized by various enzymes and ultimately excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the inhibition of BK channels, leading to altered potassium ion flow across the cell membrane . This can affect various physiological processes, potentially leading to symptoms such as changes in nerve signal transmission and muscle contraction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that bind to BK channels could potentially compete with this compound, affecting its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound .
生化分析
Biochemical Properties
Pyr-phe-OH plays a crucial role in biochemical reactions, particularly in the context of environmental and occupational exposure to PAHs. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further interact with DNA, forming adducts that may result in mutagenic and carcinogenic effects . Additionally, this compound can bind to serum albumin, affecting its transport and distribution in the body .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . This activation can result in increased production of reactive oxygen species (ROS), causing oxidative stress and potential cellular damage . Furthermore, this compound has been shown to affect mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the AhR, which then translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) . This complex binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes involved in detoxification and metabolism . Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450s, affecting their catalytic activity . These interactions result in changes in gene expression and cellular responses to environmental toxins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic inflammation . These long-term effects can result in alterations in cellular function and increased susceptibility to diseases such as cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxic effects, including DNA damage, apoptosis, and tissue inflammation . Threshold effects have been observed, where certain doses result in a marked increase in adverse outcomes . Toxicity studies in animal models have highlighted the potential risks associated with high levels of this compound exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate this compound, producing metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic flux of this compound can influence the levels of its metabolites in the body, affecting its overall toxicity and biological effects . Additionally, this compound metabolism can impact the levels of other metabolites, potentially disrupting normal cellular functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin plays a significant role in the transport of this compound in the bloodstream . Within cells, this compound can interact with intracellular transporters, facilitating its movement to specific cellular compartments . The distribution of this compound can affect its localization and accumulation, influencing its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific organelles . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
1-hydroxy-pyrene can be synthesized through various methods. One common approach involves the hydroxylation of pyrene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate pyrene .
Industrial Production Methods
In industrial settings, the production of 1-hydroxy-pyrene typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
1-hydroxy-pyrene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyrene-1,6-dione using strong oxidizing agents.
Reduction: Reduction reactions can convert it back to pyrene under specific conditions.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts.
Major Products
Oxidation: Pyrene-1,6-dione.
Reduction: Pyrene.
Substitution: Halogenated, nitrated, or alkylated pyrene derivatives.
科学研究应用
1-hydroxy-pyrene is widely used in scientific research due to its role as a biomarker for polycyclic aromatic hydrocarbon exposure. Its applications include:
Environmental Monitoring: Assessing human exposure to polycyclic aromatic hydrocarbons through the analysis of urine samples.
Toxicology Studies: Investigating the toxic effects of polycyclic aromatic hydrocarbons on human health.
Biodegradation Research: Studying the microbial degradation of polycyclic aromatic hydrocarbons in contaminated environments.
Analytical Chemistry: Developing and validating analytical methods for detecting polycyclic aromatic hydrocarbons and their metabolites.
相似化合物的比较
1-hydroxy-pyrene is one of several hydroxylated derivatives of polycyclic aromatic hydrocarbons. Similar compounds include:
1-hydroxy-naphthalene: A hydroxylated derivative of naphthalene, used as a biomarker for naphthalene exposure.
3-hydroxy-benzo[a]pyrene: A hydroxylated derivative of benzo[a]pyrene, used as a biomarker for benzo[a]pyrene exposure.
9-hydroxy-fluorene: A hydroxylated derivative of fluorene, used as a biomarker for fluorene exposure.
Compared to these compounds, 1-hydroxy-pyrene is unique due to its specific structure and its role as a biomarker for pyrene exposure. Its detection in biological samples provides valuable information about an individual’s exposure to polycyclic aromatic hydrocarbons and their potential health risks .
属性
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZCXFVJLMPKG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



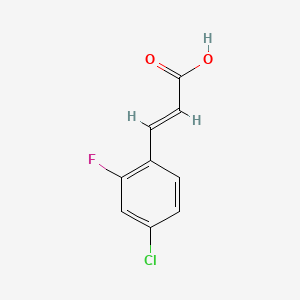
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
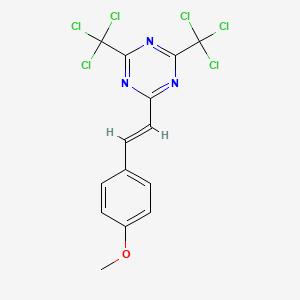
![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
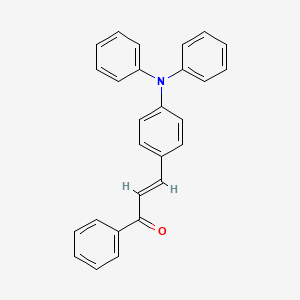
![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)
